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molecular formula C16H13NO B8667614 3-(4-Methoxyphenyl)quinoline

3-(4-Methoxyphenyl)quinoline

Cat. No. B8667614
M. Wt: 235.28 g/mol
InChI Key: KQWNIDLXVRGGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546392B2

Procedure details

The compound is prepared by reaction of 3-(4-methoxyphenyl)quinoline with aluminum trichloride (564 mg, 4.23 mmol, 5 eq) according to method F. Purification by column chromatography with dichloromethane/methanol 99/1 as the eluent yields the desired product in a yield of 82%, 156 mg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
564 mg
Type
reactant
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:10]=[N:11][C:12]3[C:17]([CH:18]=2)=[CH:16][CH:15]=[CH:14][CH:13]=3)=[CH:5][CH:4]=1.[Cl-].[Cl-].[Cl-].[Al+3]>>[N:11]1[C:12]2[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:18]=[C:9]([C:6]2[CH:7]=[CH:8][C:3]([OH:2])=[CH:4][CH:5]=2)[CH:10]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1C=NC2=CC=CC=C2C1
Name
Quantity
564 mg
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by column chromatography with dichloromethane/methanol 99/1 as the eluent

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC2=CC=CC=C12)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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